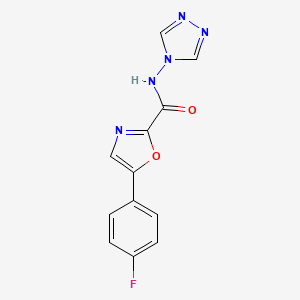
5-(4-fluorophenyl)-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-fluorophenyl)-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide, also known as FTOC, is a chemical compound that has gained a lot of attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Synthesis and Chemical Properties
The compound is involved in the synthesis of complex molecules and materials due to its structural components. For example, oxazoles, closely related to the chemical structure , serve as activated carboxylates in photooxygenation reactions, applicable in synthesizing macrolides like recifeiolide and curvularin. This demonstrates the compound's potential utility in synthesizing biologically active macrolides through oxidation-acylation sequences (H. Wasserman et al., 1981). Similarly, the synthesis involving triazole moieties, akin to the compound's structure, highlights its relevance in creating scaffolds for pharmaceuticals through microwave-assisted Fries rearrangement, showcasing the efficiency and innovation in synthetic methodologies (R. Moreno-Fuquen et al., 2019).
Structural Characterization and Materials Science
In materials science, the incorporation of triazole and oxazole units is explored for developing new materials with desirable properties. For instance, triazole derivatives, which share a component of the compound's structure, have been studied for their π-hole tetrel bonding interactions, indicating potential applications in designing materials with specific electronic or structural characteristics (Muhammad Naeem Ahmed et al., 2020).
Potential Biological Activities
While excluding direct references to drug usage and side effects, research on similar compounds shows a wide array of potential biological activities. Fluorinated compounds, for example, have been synthesized for their antimicrobial properties, demonstrating the broad utility of such structures in developing new antimicrobial agents (N. Desai et al., 2013). Moreover, compounds featuring triazole or oxazole components are investigated for their anticancer potential, further illustrating the significance of this chemical framework in medicinal chemistry (William E. Butler et al., 2013).
特性
IUPAC Name |
5-(4-fluorophenyl)-N-(1,2,4-triazol-4-yl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN5O2/c13-9-3-1-8(2-4-9)10-5-14-12(20-10)11(19)17-18-6-15-16-7-18/h1-7H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPFSGJPKZRBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C(=O)NN3C=NN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


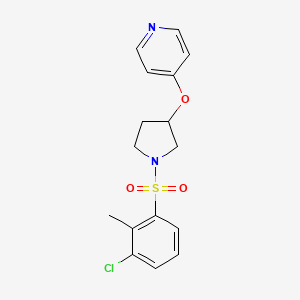
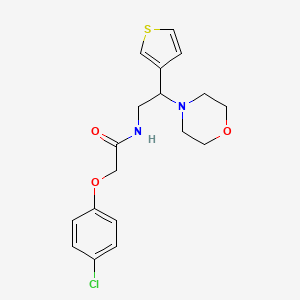
![2-[(Propylsulfonyl)amino]benzoic Acid](/img/structure/B2699224.png)
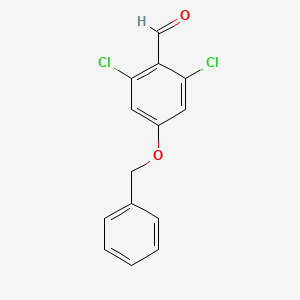
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2699228.png)
![(6-Chloropyridin-3-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2699230.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2699232.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2699233.png)
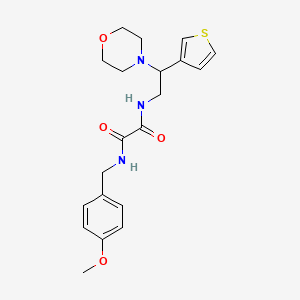
![Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate](/img/structure/B2699238.png)
![5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2699239.png)
![(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2699240.png)
![Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B2699241.png)